molecular formula C10H8BrNO3S B13691946 Ethyl 5-(4-Bromo-2-thienyl)isoxazole-3-carboxylate

Ethyl 5-(4-Bromo-2-thienyl)isoxazole-3-carboxylate

Katalognummer: B13691946
Molekulargewicht: 302.15 g/mol
InChI-Schlüssel: PLRLJYDUMIFXON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708748 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32708748 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity.

    Reaction Steps: The reactants undergo a series of chemical reactions, including condensation, cyclization, and reduction, to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of MFCD32708748 is scaled up using large reactors and automated systems. The process involves:

    Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.

    Automated Reaction Systems: The reactions are carried out in automated reactors with precise control over temperature, pressure, and reaction time.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation units.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32708748 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

MFCD32708748 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32708748 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

MFCD32708748 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as MFCD32708749 and MFCD32708750.

    Uniqueness: MFCD32708748 may exhibit unique reactivity or biological activity that sets it apart from other compounds.

Eigenschaften

Molekularformel

C10H8BrNO3S

Molekulargewicht

302.15 g/mol

IUPAC-Name

ethyl 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-2-14-10(13)7-4-8(15-12-7)9-3-6(11)5-16-9/h3-5H,2H2,1H3

InChI-Schlüssel

PLRLJYDUMIFXON-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.